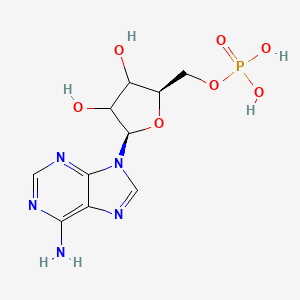

Vidarabinemonophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Adenosine phosphate is a nucleotide that plays a crucial role in various biological processes. It consists of the molecule adenosine, which is made up of adenine and ribose sugar, and one or more phosphate groups. Adenosine phosphate exists in several forms, including adenosine monophosphate, adenosine diphosphate, and adenosine triphosphate, each differing by the number of phosphate groups attached. These compounds are essential for energy transfer, signal transduction, and cellular metabolism in living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine phosphate can be synthesized through enzymatic reactions involving adenosine and inorganic phosphate. One common method involves the use of adenosine kinase and polyphosphate kinases in a multi-enzyme cascade system. This process allows for the efficient production of adenosine triphosphate from adenosine and polyphosphate under optimized conditions .

Industrial Production Methods

Industrial production of adenosine phosphate typically involves the use of living yeast cells. The cells are cultured under specific conditions to produce adenosine triphosphate, which is then extracted and purified for various applications. This method is preferred due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Adenosine phosphate undergoes several types of chemical reactions, including:

Hydrolysis: The breakdown of adenosine triphosphate into adenosine diphosphate and inorganic phosphate, releasing energy.

Phosphorylation: The addition of a phosphate group to adenosine diphosphate to form adenosine triphosphate, requiring energy input

Common Reagents and Conditions

Hydrolysis: Requires water and occurs under physiological conditions.

Phosphorylation: Involves enzymes such as adenosine kinase and polyphosphate kinases, and occurs in the presence of inorganic phosphate

Major Products Formed

Hydrolysis: Produces adenosine diphosphate and inorganic phosphate.

Phosphorylation: Produces adenosine triphosphate from adenosine diphosphate and inorganic phosphate

Scientific Research Applications

Adenosine phosphate has numerous applications in scientific research:

Chemistry: Used as a reagent in various biochemical assays and reactions.

Biology: Plays a key role in cellular metabolism, energy transfer, and signal transduction.

Medicine: Utilized in treatments for conditions such as heart disease, pain management, and as an energy supplement.

Industry: Employed in the production of pharmaceuticals and as a component in energy drinks .

Mechanism of Action

Adenosine phosphate exerts its effects through several mechanisms:

Energy Transfer: Adenosine triphosphate serves as the primary energy carrier in cells, transferring energy through the hydrolysis of its phosphate bonds.

Signal Transduction: Acts as a signaling molecule in various cellular pathways, including the activation of protein kinases and the regulation of metabolic processes

Comparison with Similar Compounds

Adenosine phosphate is unique in its role as an energy carrier and signaling molecule. Similar compounds include:

Adenosine diphosphate: Contains two phosphate groups and is involved in energy transfer and cellular metabolism.

Adenosine monophosphate: Contains one phosphate group and plays a role in RNA synthesis and cellular signaling.

Cyclic adenosine monophosphate: A derivative of adenosine monophosphate involved in intracellular signal transduction .

Adenosine phosphate stands out due to its versatility and central role in various biological processes, making it indispensable in both research and practical applications.

Properties

Molecular Formula |

C10H14N5O7P |

|---|---|

Molecular Weight |

347.22 g/mol |

IUPAC Name |

[(2R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6?,7?,10-/m1/s1 |

InChI Key |

UDMBCSSLTHHNCD-DGPXGRDGSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C(C([C@H](O3)COP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.